molecular formula C18H22N4O2S B5487795 1-[2-(4,6-Dimethylquinazolin-2-ylthio)acetyl]piperidine-4-carboxamide

1-[2-(4,6-Dimethylquinazolin-2-ylthio)acetyl]piperidine-4-carboxamide

Cat. No.: B5487795
M. Wt: 358.5 g/mol
InChI Key: RDMREIXKRGRUGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-[2-(4,6-Dimethylquinazolin-2-ylthio)acetyl]piperidine-4-carboxamide involves several steps. One common method includes the reaction of 2-chloromethyl-4,6-dimethylquinazoline with piperidine-4-carboxamide in the presence of a base . The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .

Mechanism of Action

Comparison with Similar Compounds

1-[2-(4,6-Dimethylquinazolin-2-ylthio)acetyl]piperidine-4-carboxamide is unique due to its specific structure, which combines the quinazoline and piperidine moieties. Similar compounds include:

These compounds share some structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of this compound .

Properties

IUPAC Name

1-[2-(4,6-dimethylquinazolin-2-yl)sulfanylacetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-11-3-4-15-14(9-11)12(2)20-18(21-15)25-10-16(23)22-7-5-13(6-8-22)17(19)24/h3-4,9,13H,5-8,10H2,1-2H3,(H2,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMREIXKRGRUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)SCC(=O)N3CCC(CC3)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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